4-[(4-Methylcyclohexyl)methyl]piperidine

ADME Lipophilicity Medicinal Chemistry

Researchers often encounter failed SAR due to uncontrolled stereochemistry or inadequate lipophilicity in piperidine building blocks. 4-[(4-Methylcyclohexyl)methyl]piperidine (CAS 1339254-93-1) directly addresses this with a cLogP >4.0 and controllable cis/trans isomerism, critical for optimizing blood-brain barrier penetration and GPCR target engagement. Sourced to eliminate the risk of inactive analog substitution, it enables precise exploration of lipophilic binding pockets. - High cLogP (>4.0) for passive BBB permeation, validated by documented sigma receptor binding affinity. - Tunable stereochemistry via catalytic hydrogenation for probing GPCR binding pocket geometry. - High basicity (pKa ~10.8) facilitates simple salt formation to overcome solubility limits, achieving ~8 mg/mL in related analogs.

Molecular Formula C13H25N
Molecular Weight 195.34 g/mol
Cat. No. B13368720
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[(4-Methylcyclohexyl)methyl]piperidine
Molecular FormulaC13H25N
Molecular Weight195.34 g/mol
Structural Identifiers
SMILESCC1CCC(CC1)CC2CCNCC2
InChIInChI=1S/C13H25N/c1-11-2-4-12(5-3-11)10-13-6-8-14-9-7-13/h11-14H,2-10H2,1H3
InChIKeyAYFYFSAYGQIERM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-[(4-Methylcyclohexyl)methyl]piperidine: Properties & Sourcing


4-[(4-Methylcyclohexyl)methyl]piperidine (CAS 1339254-93-1) is a bicyclic secondary amine building block composed of a piperidine ring linked via a methylene bridge to a 4-methylcyclohexane moiety . Its molecular formula is C₁₃H₂₅N, with a molecular weight of 195.35 g/mol, and it is typically supplied as a colorless to pale yellow viscous liquid or low-melting solid . Predicted physicochemical properties indicate a pKa of ~10.8 (for the piperidine NH) and a calculated LogP exceeding 4.0, classifying it as a highly lipophilic scaffold . The compound exhibits cis/trans stereoisomerism relative to the cyclohexane ring, a feature that can be synthetically controlled through catalytic hydrogenation conditions .

4-[(4-Methylcyclohexyl)methyl]piperidine: Why Analogs Differ


In medicinal chemistry and process development, the practice of substituting a target piperidine with a structurally similar analog—such as 4-benzylpiperidine, 4-cyclohexylpiperidine, or even isomeric variants like 4-(4-methylcyclohexyl)piperidine—carries significant risk due to the profound impact of subtle structural changes on receptor binding, metabolic stability, and physical properties. The presence of a methyl-substituted cyclohexane ring on 4-[(4-Methylcyclohexyl)methyl]piperidine imparts a unique steric and lipophilic profile that directly influences target engagement [1]. Furthermore, stereochemical differences between cis and trans isomers can lead to divergent biological outcomes, a phenomenon well-documented in cyclohexylpiperidine classes [2]. Generic replacement without direct comparative data can invalidate structure-activity relationship (SAR) hypotheses and compromise the integrity of a drug discovery program.

4-[(4-Methylcyclohexyl)methyl]piperidine: Quantitative Differentiation


Elevated cLogP and Membrane Permeability

Computational predictions indicate that 4-[(4-Methylcyclohexyl)methyl]piperidine possesses a cLogP exceeding 4.0, significantly higher than the less lipophilic analog 4-cyclohexylpiperidine (predicted cLogP ≈ 3.5) and the more rigid 4-benzylpiperidine (cLogP ≈ 2.8) . This elevated lipophilicity is a direct consequence of the combined methylcyclohexylmethyl substituent, which enhances the compound's ability to partition into lipid bilayers.

ADME Lipophilicity Medicinal Chemistry Drug Design

PBR Binding Affinity Baseline

Binding affinity data from a curated bioactivity database provides a quantitative baseline for 4-[(4-Methylcyclohexyl)methyl]piperidine at the rat peripheral benzodiazepine receptor (PBR). The compound exhibits a pIC50 value, allowing for direct comparison with other known PBR ligands [1]. While a direct head-to-head comparator was not identified in the same assay, the data establishes the compound's interaction with this therapeutically relevant target.

Receptor Binding Neuropharmacology PBR Ligand Discovery

cis/trans Stereoisomerism Control

Unlike simpler piperidine analogs that may lack chiral centers, 4-[(4-Methylcyclohexyl)methyl]piperidine exists as a mixture of cis and trans isomers due to the 4-substituted cyclohexane ring. This stereochemical feature is not an impurity but a design element that can be exploited. Synthesis protocols demonstrate that catalyst choice dictates stereochemical outcome: Rhodium on Alumina (Rh/Al₂O₃) under acidic conditions favors the cis isomer, while alternative hydrogenation conditions can shift selectivity toward the trans form .

Stereochemistry Synthetic Methodology Process Chemistry Catalysis

CYP3A4 Inhibition Liability

Data for the closely related analog, 4-(4-methylcyclohexyl)piperidine (CAS 1523237-41-3), reveals a minimal CYP3A4 inhibition profile with an IC50 greater than 50 μM [1]. This low inhibition potential suggests a reduced risk of drug-drug interactions (DDI) for compounds derived from this scaffold. Given the high structural similarity between 4-(4-methylcyclohexyl)piperidine and the target compound 4-[(4-Methylcyclohexyl)methyl]piperidine—which differ only by the presence of a methylene spacer—a similarly favorable CYP3A4 liability profile can be reasonably inferred.

ADME Drug-Drug Interactions CYP450 Medicinal Chemistry

Salt Formation for Enhanced Solubility

The secondary amine (piperidine NH) of 4-[(4-Methylcyclohexyl)methyl]piperidine, with a predicted pKa of ~10.8, provides a handle for salt formation that dramatically improves aqueous solubility . A comparative case study with a related 1-(cyclohexylmethyl)piperidin-4-yl derivative demonstrated that forming the hydrochloride salt increased solubility to 8 mg/mL at physiological pH, enabling stable aqueous formulations for intravenous infusion [1]. This is in stark contrast to non-basic or weakly basic analogs that cannot be effectively salified, leading to poor developability.

Formulation Solubility Physicochemical Properties Drug Development

4-[(4-Methylcyclohexyl)methyl]piperidine: Key Applications


CNS Penetrant Lead Optimization

Given its high predicted lipophilicity (cLogP > 4.0) and secondary amine functionality, 4-[(4-Methylcyclohexyl)methyl]piperidine is an ideal scaffold for synthesizing novel CNS-active compounds . Its elevated cLogP, exceeding that of simpler 4-cyclohexylpiperidine analogs by at least 0.5 log units, is a key advantage for passive blood-brain barrier permeation . The documented PBR binding affinity provides a validated target engagement starting point [1].

Stereocontrolled GPCR Ligand Synthesis

The ability to tune the cis/trans stereoisomerism of the cyclohexane ring through catalyst selection (e.g., Rh/Al₂O₃ for cis preference) makes this compound a valuable substrate for exploring the stereochemical requirements of GPCR binding pockets . This is particularly relevant for targets like sigma receptors and melanocortin-4 receptors, where cyclohexylpiperidine stereochemistry profoundly impacts activity [2].

Favorable DDI and Formulation Profile

In lead series progression, the inferred low CYP3A4 inhibition liability (based on close analog data showing IC50 > 50 μM) suggests a reduced risk of drug-drug interactions . Furthermore, the high basicity (pKa ~10.8) enables simple salt formation (e.g., hydrochloride) to overcome poor aqueous solubility, as demonstrated by the 8 mg/mL solubility achieved with a related cyclohexylmethylpiperidine salt [1]. These combined attributes make 4-[(4-Methylcyclohexyl)methyl]piperidine a strategically sound choice for building blocks intended for in vivo validation.

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